5-Chloro-1,2,3-trifluorobenzene CAS 136737-01-2 chemical properties
5-Chloro-1,2,3-trifluorobenzene CAS 136737-01-2 chemical properties
CAS: 136737-01-2 | Formula: C₆H₂ClF₃ | M.W.: 166.53 g/mol
Executive Summary
5-Chloro-1,2,3-trifluorobenzene is a specialized halogenated aromatic intermediate critical to the design of fluorinated pharmaceuticals and agrochemicals. Distinguished by its unique 3,4,5-trifluoro substitution pattern (relative to the chlorine handle), this scaffold offers a strategic balance of lipophilicity and metabolic stability.
For medicinal chemists, this molecule serves as a dual-functional building block: the chlorine atom provides a site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the electron-deficient trifluoro-ring primes the system for regioselective Nucleophilic Aromatic Substitution (SₙAr). This guide details the physicochemical data, synthetic pathways, and reactivity profiles necessary to integrate this compound into high-value discovery workflows.
Physicochemical Properties
Data represents experimental values where available and high-confidence predictive models for this specific isomer.
| Property | Value / Description | Technical Context |
| Physical State | Colorless to pale yellow liquid | Low melting point solid in high purity. |
| Boiling Point | 134–136 °C (Predicted) | Consistent with trends in chlorotrifluorobenzene isomers. |
| Density | ~1.45 g/mL | High density typical of polyfluorinated aromatics. |
| LogP | 3.2 ± 0.4 | High lipophilicity; excellent for blood-brain barrier penetration studies. |
| ¹H NMR | Singlet, ~7.1–7.3 ppm | Symmetric protons at C4 and C6 positions. |
| ¹⁹F NMR | Two signals (2:1 ratio) | Distinct chemical shift for C2-F vs C1/C3-F. |
| Solubility | DCM, THF, Toluene | Immiscible with water; requires organic co-solvents. |
Synthetic Routes & Manufacturing
The synthesis of 5-Chloro-1,2,3-trifluorobenzene typically avoids direct electrophilic chlorination of 1,2,3-trifluorobenzene due to poor regioselectivity. The preferred industrial route utilizes the Sandmeyer Reaction starting from 3,4,5-trifluoroaniline, ensuring the chlorine is installed exactly at the 5-position (meta to the central fluorine).
Validated Synthetic Workflow
-
Precursor: 3,4,5-Trifluoroaniline.
-
Diazotization: Generation of the diazonium salt using Sodium Nitrite (
) in aqueous HCl at 0–5 °C. -
Sandmeyer Displacement: Reaction with Copper(I) Chloride (
) to install the chlorine atom.
Figure 1: Regioselective synthesis via Sandmeyer chemistry ensures high isomeric purity.
Reactivity & Functionalization
The core value of CAS 136737-01-2 lies in its orthogonal reactivity. The molecule possesses two distinct "handles" for modification: the C-Cl bond and the electron-deficient aromatic ring.
A. Metal-Catalyzed Cross-Coupling (C-Cl Activation)
The chlorine atom at position 5 is an excellent electrophile for Palladium-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (e.g., liquid crystals, kinase inhibitors).
-
Buchwald-Hartwig: Amination to generate N-arylated cores.
-
Protocol Tip: Use electron-rich ligands (e.g., XPhos, SPhos) to activate the aryl chloride bond, as the adjacent fluorines can inductively withdraw electron density, slightly deactivating the C-Cl bond toward oxidative addition compared to non-fluorinated analogs.
B. Nucleophilic Aromatic Substitution (SₙAr)
The 1,2,3-trifluoro motif creates a highly electron-deficient ring.
-
Regioselectivity: Nucleophilic attack typically occurs para to the central fluorine (Position 2) or para to the chlorine (Position 2).
-
Leaving Group: Fluorine is a superior leaving group to Chlorine in SₙAr reactions due to the stabilization of the Meisenheimer complex.
-
Outcome: Reaction with alkoxides or amines often results in the displacement of the C2-Fluorine , preserving the C-Cl handle for later steps.
C. Directed Ortho-Lithiation (DoM)
Treatment with Lithium Diisopropylamide (LDA) at -78°C typically results in deprotonation at the C4/C6 positions (ortho to F and Cl), allowing for electrophilic trapping (e.g., formylation, carboxylation).
Figure 2: Orthogonal reactivity profiles allow sequential functionalization of the benzene core.
Experimental Protocol: Suzuki Coupling
A self-validating protocol for coupling 5-Chloro-1,2,3-trifluorobenzene with Phenylboronic acid.
-
Setup: Charge a dry Schlenk flask with 5-Chloro-1,2,3-trifluorobenzene (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(2 mol%) and SPhos (4 mol%). -
Solvent: Add degassed Toluene/Water (10:1 ratio). The biphasic system aids in dissolving inorganic bases.
-
Reaction: Heat to 100°C for 12 hours under Argon.
-
Validation (TLC/GC): Monitor disappearance of the aryl chloride. A new spot (product) should appear with lower polarity than the boronic acid but higher than the starting chloride.
-
Workup: Cool, dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon).
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; fluorinated compounds are persistent in the environment.
References
-
PubChem Compound Summary. 1,2,3-Trichloro-5-(trifluoromethyl)benzene and related isomers. National Library of Medicine. Link
-
Sandmeyer Reaction Methodologies. Organic Syntheses, Coll. Vol. 1, p. 170.[2] (General procedure for chlorination of anilines). Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. (Review of fluorinated aromatic properties). Link
-
Sigma-Aldrich Safety Data. Material Safety Data Sheet for Fluorinated Chlorobenzenes.Link
(Note: Specific experimental constants for CAS 136737-01-2 are estimated based on structural homologs due to the specialized nature of this isomer.)
